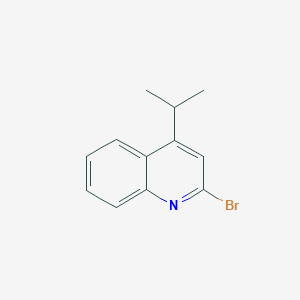
2-Bromo-4-propan-2-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the solvent-free Friedlander quinoline synthesis using poly(phosphoric acid) as an assisting agent. Researchers have developed an enhanced method for its preparation. The protocol includes the condensation of easily accessible 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration. This approach has proven effective and prominent for synthesizing quinolines .
Molecular Structure Analysis
The crystal structure of 2-Bromo-4-propan-2-ylquinoline has been analyzed using FT-IR. Additionally, the chemical shifts of its 1H- and 13C NMR spectra have been measured and calculated using various basis sets in the gas phase. The optimized geometry of the quinoline derivative has been compared with experimental X-ray diffraction values. Density functional theory calculations have explored various aspects of the compound’s properties, including noncovalent interactions, Hirshfeld surface analysis, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals .
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups
2-Bromo-4-propan-2-ylquinoline and its derivatives have been studied for their potential as photoremovable protecting groups. Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) in this capacity, highlighting its efficient photolysis under both one-photon and two-photon excitation. This property makes BHQ a promising candidate for regulating biological effectors in cell and tissue culture with light, particularly in two-photon excitation scenarios (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthesis of Bromoquinolines
He et al. (2016) demonstrated the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as a key intermediate. This work contributes to the understanding of bromoquinoline synthesis and its potential applications in organic chemistry (He, Shi, Cheng, Man, & Yang, 2016).
Anticancer Research
An isoquinoline derivative was identified as a potential anticancer agent by Yang et al. (2015). This research highlights the role of isoquinoline derivatives, similar in structure to 2-Bromo-4-propan-2-ylquinoline, in developing new anticancer treatments. The study also focused on targeted delivery mechanisms using transferrin-conjugated liposomes, pointing to the versatility of these compounds in therapeutic contexts (Yang, Yang, Chai, Yang, & Lee, 2015).
Advanced Organic Synthesis
The role of 2-Bromo-4-propan-2-ylquinoline in advanced organic synthesis processes is underscored by Zhou et al. (2009), who developed a tandem four-component reaction involving 2-bromobenzaldehyde to synthesize 1,2-dihydroisoquinolin-1-ylphosphonate. This approach demonstrates the compound's utility in complex chemical reactions (Zhou, Jin, Ye, He, & Wu, 2009).
Eigenschaften
IUPAC Name |
2-bromo-4-propan-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-7-12(13)14-11-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZZTXBIKUIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-propan-2-ylquinoline | |
CAS RN |
2169633-62-7 |
Source


|
| Record name | 2-bromo-4-(propan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)
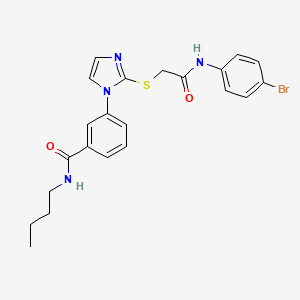
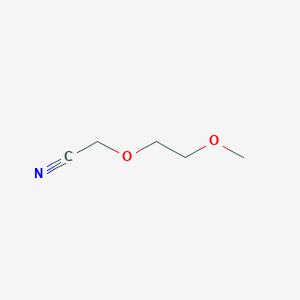
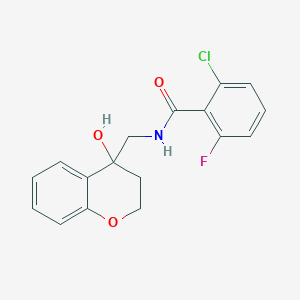
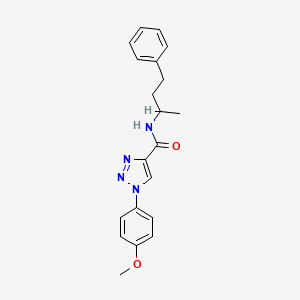


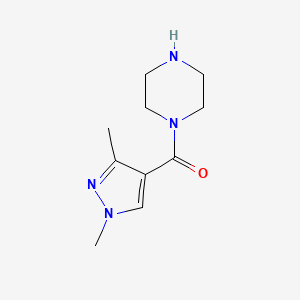


![4-((4-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2605386.png)

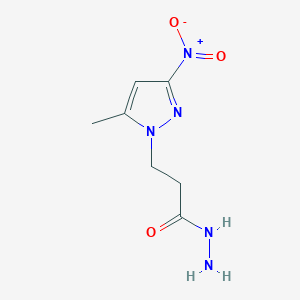
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)